molecular formula C3H5KO B12681873 2-Propen-1-ol, potassium salt CAS No. 33374-41-3

2-Propen-1-ol, potassium salt

Cat. No.: B12681873
CAS No.: 33374-41-3
M. Wt: 96.17 g/mol
InChI Key: BKPMJZIIPMGMPS-UHFFFAOYSA-N
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Description

2-Propen-1-ol, potassium salt, also known as potassium allyl alcoholate, is an organic compound with the molecular formula C3H5OK. It is derived from allyl alcohol (2-Propen-1-ol), which is a colorless liquid with a pungent odor. This compound is used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Hydrolysis of Allyl Chloride: One common method to prepare allyl alcohol involves the hydrolysis of allyl chloride (CH2=CHCH2Cl) with potassium hydroxide (KOH). The reaction proceeds as follows[ \text{CH}_2=\text{CHCH}_2\text{Cl} + \text{KOH} \rightarrow \text{CH}_2=\text{CHCH}_2\text{OH} + \text{KCl} ]

    Rearrangement of Propylene Oxide: Another method involves the rearrangement of propylene oxide in the presence of potassium alum at high temperatures.

Industrial Production Methods

Industrial production of 2-Propen-1-ol, potassium salt typically involves the large-scale hydrolysis of allyl chloride using potassium hydroxide. The reaction is carried out in a controlled environment to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Hydrogen (H2) with a nickel or palladium catalyst

    Substitution Reagents: Hydrochloric acid (HCl), sulfuric acid (H2SO4)

Major Products Formed

    Oxidation: Acrolein, Acrylic acid

    Reduction: Propanol

    Substitution: Allyl chloride, Allyl bromide

Scientific Research Applications

2-Propen-1-ol, potassium salt has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Propen-1-ol, potassium salt involves its interaction with various molecular targets and pathways. In oxidation reactions, it acts as a substrate for oxidizing agents, leading to the formation of acrolein or acrylic acid. In reduction reactions, it is reduced to propanol by hydrogen in the presence of a catalyst. The hydroxyl group in 2-Propen-1-ol can also participate in substitution reactions, leading to the formation of various substituted products .

Comparison with Similar Compounds

2-Propen-1-ol, potassium salt can be compared with other similar compounds such as:

    Allyl Alcohol (2-Propen-1-ol): The parent compound from which this compound is derived. It has similar chemical properties but lacks the potassium ion.

    Propanol (CH3CH2CH2OH): A reduction product of 2-Propen-1-ol. It is a saturated alcohol with different chemical reactivity.

    Acrylic Acid (CH2=CHCOOH): An oxidation product of 2-Propen-1-ol. It is a carboxylic acid with different functional properties.

The uniqueness of this compound lies in its ability to participate in a wide range of chemical reactions and its applications in various scientific fields .

Properties

CAS No.

33374-41-3

Molecular Formula

C3H5KO

Molecular Weight

96.17 g/mol

IUPAC Name

potassium;prop-2-en-1-olate

InChI

InChI=1S/C3H5O.K/c1-2-3-4;/h2H,1,3H2;/q-1;+1

InChI Key

BKPMJZIIPMGMPS-UHFFFAOYSA-N

Canonical SMILES

C=CC[O-].[K+]

physical_description

Liquid

Origin of Product

United States

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